molecular formula C17H15ClN2O4 B12213210 4-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B12213210
M. Wt: 346.8 g/mol
InChI Key: DHADCQMIKYYZNF-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Substitution with chlorophenyl and furan groups: The pyrazole intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the chlorophenyl and furan groups.

    Formation of the oxobutanoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the oxobutanoic acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are typically employed.

Major Products Formed

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Alcohols and alkanes can be formed.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorophenyl and furan groups may facilitate binding to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. Pathways involved may include inhibition of enzyme activity and modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid analogs: Compounds with similar structures but different substituents on the pyrazole ring.

    Other pyrazole derivatives: Compounds featuring the pyrazole ring but with different functional groups.

Uniqueness

The unique combination of the chlorophenyl, furan, and oxobutanoic acid moieties in this compound distinguishes it from other similar compounds

Properties

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

4-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C17H15ClN2O4/c18-12-5-3-11(4-6-12)13-10-14(15-2-1-9-24-15)20(19-13)16(21)7-8-17(22)23/h1-6,9,14H,7-8,10H2,(H,22,23)

InChI Key

DHADCQMIKYYZNF-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)CCC(=O)O)C3=CC=CO3

Origin of Product

United States

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